Cas no 2580101-43-3 (rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate)

Technical Introduction: rac-Ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate is a fluorinated cyclopentane derivative featuring both an aminomethyl and an ester functional group. Its stereochemistry and fluorine substitution impart unique reactivity and potential as an intermediate in pharmaceutical synthesis. The fluorinated cyclopentane core enhances metabolic stability and bioavailability, while the ester group allows for further functionalization. The aminomethyl moiety provides a handle for derivatization, making it valuable for constructing bioactive molecules. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships due to its rigid, fluorinated scaffold. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties in drug discovery applications.
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate structure
2580101-43-3 structure
商品名:rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
CAS番号:2580101-43-3
MF:C9H16FNO2
メガワット:189.227246284485
CID:5659101
PubChem ID:165886174

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27728110
    • rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
    • 2580101-43-3
    • インチ: 1S/C9H16FNO2/c1-2-13-8(12)7-3-4-9(10,5-7)6-11/h7H,2-6,11H2,1H3/t7-,9-/m1/s1
    • InChIKey: FAGWGAJNDZWLPR-VXNVDRBHSA-N
    • ほほえんだ: F[C@]1(CN)CC[C@@H](C(=O)OCC)C1

計算された属性

  • せいみつぶんしりょう: 189.11650692g/mol
  • どういたいしつりょう: 189.11650692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27728110-1.0g
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
2580101-43-3 95.0%
1.0g
$1429.0 2025-03-19
Enamine
EN300-27728110-0.1g
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
2580101-43-3 95.0%
0.1g
$1257.0 2025-03-19
Enamine
EN300-27728110-10.0g
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
2580101-43-3 95.0%
10.0g
$6144.0 2025-03-19
Enamine
EN300-27728110-1g
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
2580101-43-3
1g
$1429.0 2023-09-10
Enamine
EN300-27728110-0.25g
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
2580101-43-3 95.0%
0.25g
$1315.0 2025-03-19
Enamine
EN300-27728110-10g
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
2580101-43-3
10g
$6144.0 2023-09-10
Enamine
EN300-27728110-0.5g
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
2580101-43-3 95.0%
0.5g
$1372.0 2025-03-19
Enamine
EN300-27728110-2.5g
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
2580101-43-3 95.0%
2.5g
$2800.0 2025-03-19
Enamine
EN300-27728110-5.0g
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
2580101-43-3 95.0%
5.0g
$4143.0 2025-03-19
Enamine
EN300-27728110-0.05g
rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate
2580101-43-3 95.0%
0.05g
$1200.0 2025-03-19

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate 関連文献

rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylateに関する追加情報

Professional Introduction to Rac-Ethyl (1R,3R)-3-(Aminomethyl)-3-Fluorocyclopentane-1-Carboxylate (CAS No. 2580101-43-3)

Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate, a compound with the CAS number 2580101-43-3, is a significant molecule in the field of chemical and biomedical research. This compound belongs to a class of structurally unique scaffolds that have garnered considerable attention due to their potential pharmacological properties. The presence of both stereocenters and a fluorine substituent makes it an intriguing candidate for further investigation, particularly in the development of novel therapeutic agents.

The structural motif of Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate features a cyclopentane ring that is functionalized with an amine group and a carboxylate ester. This configuration suggests a high degree of versatility in terms of biological activity. The fluorine atom, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, demonstrating their ability to modulate enzyme activity and receptor interactions effectively.

In the realm of contemporary research, Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate has been explored for its potential role in addressing various biological targets. For instance, its structural framework bears resemblance to natural products that exhibit significant pharmacological effects. Researchers have been particularly interested in its potential as a precursor for the synthesis of more complex molecules with enhanced therapeutic profiles. The amine group provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific applications.

One of the most compelling aspects of this compound is its stereochemistry. The (1R,3R) configuration ensures that the molecule has distinct spatial arrangements that can influence its interaction with biological targets. Such stereochemical control is crucial in drug development, as it can significantly impact efficacy and selectivity. The latest advancements in chiral synthesis techniques have made it possible to produce enantiomerically pure forms of this compound, which are essential for rigorous pharmacological evaluation.

The fluorine substituent in Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate also contributes to its unique set of properties. Fluorine atoms are known to increase lipophilicity and binding affinity, which can enhance drug delivery and target engagement. Furthermore, fluorine labeling techniques are widely used in imaging and diagnostic applications, suggesting that this compound could have dual-use potential beyond traditional therapeutic development. The carboxylate ester moiety further adds to its versatility, allowing for easy modification through various chemical reactions such as hydrolysis or transesterification.

Recent publications have begun to explore the synthetic pathways for obtaining high yields of Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate. Advanced catalytic methods have been employed to streamline the synthesis process while maintaining high enantiomeric purity. These innovations are crucial for scaling up production and making the compound more accessible for research purposes. Additionally, computational modeling has played a significant role in understanding its molecular interactions at a quantum mechanical level, providing insights into how it might behave within biological systems.

The potential applications of this compound are broad and varied. In oncology research, for example, structurally similar molecules have shown promise as kinase inhibitors or modulators of other critical signaling pathways involved in cancer progression. The unique combination of stereocenters and functional groups in Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate suggests that it could be developed into a potent tool for studying these pathways further. Moreover, its ability to undergo further derivatization makes it an attractive candidate for designing libraries of compounds with tailored properties.

In conclusion, Rac-ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate (CAS No. 2580101-43-3) represents a fascinating subject of study in chemical and biomedical research. Its structural features offer numerous opportunities for developing novel therapeutic agents with improved efficacy and selectivity. The ongoing research into its synthesis and potential applications underscores its importance as a building block for future drug discovery efforts.

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